molecular formula C6H5N B1365673 1-ethynylpyrrole CAS No. 139565-93-8

1-ethynylpyrrole

Cat. No.: B1365673
CAS No.: 139565-93-8
M. Wt: 91.11 g/mol
InChI Key: ZAGCNMNFUSSSGF-UHFFFAOYSA-N
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Description

1-ethynylpyrrole is a heterocyclic organic compound with the molecular formula C6H5N It is a derivative of pyrrole, where an ethynyl group is attached to the nitrogen atom

Mechanism of Action

Target of Action

1-Ethynylpyrrole is a valuable building block in the synthesis of many natural and synthetic biologically active compounds . .

Mode of Action

It’s known that this compound is used in the synthesis of various biologically active compounds . The interaction of this compound with its targets would depend on the specific compound it’s being used to synthesize.

Biochemical Pathways

It’s known that this compound is used in the synthesis of various biologically active compounds . The affected pathways would depend on the specific compound it’s being used to synthesize.

Result of Action

It’s known that this compound is used in the synthesis of various biologically active compounds . The effects of its action would depend on the specific compound it’s being used to synthesize.

Action Environment

It’s known that this compound is used in the synthesis of various biologically active compounds . The influence of environmental factors would depend on the specific compound it’s being used to synthesize.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethynylpyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with ethynyl halides under basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where pyrrole is reacted with ethynyl halides in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-ethynylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrroles, pyrrolidine derivatives, and pyrrole-2-carboxylic acid derivatives .

Scientific Research Applications

1-ethynylpyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 1H-Pyrrole, 1-methyl-
  • 1H-Pyrrole, 1-ethyl-
  • 1H-Pyrrole, 1-propyl-

Comparison: 1-ethynylpyrrole is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its alkyl-substituted counterparts. The ethynyl group enhances its ability to participate in coupling reactions and increases its potential for forming complex molecular structures .

Properties

IUPAC Name

1-ethynylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N/c1-2-7-5-3-4-6-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGCNMNFUSSSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456439
Record name 1H-Pyrrole, 1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139565-93-8
Record name 1H-Pyrrole, 1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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